N-Propargylphthalimide
Description
Historical Context and Significance of Phthalimide (B116566) Derivatives in Organic Synthesis and Medicinal Chemistry
Phthalimide and its derivatives have a rich history in chemistry, dating back to their initial synthesis in the 19th century. Phthalimide itself is an organic compound with the formula C₆H₄(CO)₂NH. wikipedia.org It is a sublimable white solid that is slightly soluble in water. wikipedia.org The development of the Gabriel synthesis in 1887, a method for preparing primary amines from alkyl halides, prominently featured potassium phthalimide and solidified the importance of this class of compounds in organic synthesis. wikipedia.orgrsc.org This method utilizes the phthalimide group as a protecting group for an amine, which can be later liberated. wikipedia.org
In medicinal chemistry, phthalimide derivatives have a more complex and notable history. The most infamous example is thalidomide (B1683933), which was initially marketed as a sedative but was later found to cause severe birth defects. nih.gov However, subsequent research revealed thalidomide's potent immunomodulatory and anti-cancer properties, leading to its re-emergence as a treatment for conditions like multiple myeloma. nih.govucl.ac.uk This dual legacy has spurred extensive research into other phthalimide derivatives, uncovering a wide spectrum of biological activities.
Today, phthalimide derivatives are recognized as a "privileged scaffold" in drug discovery, meaning they are a structural framework that can be modified to interact with a variety of biological targets. ucl.ac.uk Researchers have synthesized and investigated numerous phthalimide-based compounds for their potential therapeutic applications, which include anti-inflammatory, anticonvulsant, antimicrobial, antiviral, and anticancer activities. nih.govucl.ac.ukbiomedgrid.comnih.gov The structural versatility of the phthalimide core allows for the creation of diverse molecular libraries to screen for new drug candidates. tandfonline.com
Overview of N-Propargylphthalimide as a Key Intermediate and Building Block
This compound, with the chemical formula C₁₁H₇NO₂, serves as a crucial building block in the synthesis of more complex molecules. sigmaaldrich.com Its structure combines the stable phthalimide group with a reactive terminal alkyne (the propargyl group). This alkyne functionality is particularly useful for a variety of chemical transformations.
One of the most significant reactions involving this compound is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of 1,2,3-triazole rings. nih.gov Triazoles are a common feature in many biologically active compounds, and the ability to easily synthesize them using this compound as a starting material is highly advantageous. highfine.comnih.gov For instance, researchers have synthesized bis(phthalimide)-1,2,3-triazole derivatives using this method. highfine.com
Beyond click chemistry, the propargyl group can participate in other reactions, such as the Mannich reaction, which has been used to prepare N-(4-t-amino-2-butynyl) phthalimides. researchgate.net It is also utilized in metal-catalyzed cycloadditions, such as the rhodium-catalyzed [5+2] cycloaddition to form seven-membered rings. orgsyn.org Furthermore, this compound has been employed in the synthesis of isoindolinone derivatives through sequential iron/rhodium-catalyzed reactions. mdpi.com
The synthesis of this compound itself is relatively straightforward, typically involving the reaction of potassium phthalimide with propargyl bromide in a nucleophilic substitution reaction.
Current Research Trends and Future Directions for this compound
Current research continues to leverage the unique properties of this compound for a variety of applications. A significant trend is its use in the development of novel therapeutic agents. For example, it has been used as a precursor in the synthesis of compounds with potential anti-inflammatory and oxotremorine (B1194727) antagonistic activities. researchgate.netbiosynth.com
Another major area of research involves its application in materials science and supramolecular chemistry. The rigid phthalimide unit and the linear propargyl group make it an attractive component for constructing complex molecular architectures. For instance, this compound segments have been incorporated into corona nih.govarenes to create selective anion-binding hosts. plu.edu
The compound is also being explored in the development of new catalytic systems and synthetic methodologies. For example, it has been used as a substrate in three-component reactions catalyzed by novel magnetic chitosan (B1678972) nanocomposites to synthesize N-sulfonylamidines and N-sulfonylimidates. nih.govresearchgate.net
Future research is likely to expand on these trends. The development of new PROTACs (proteolysis-targeting chimeras) for targeted protein degradation is a rapidly growing field, and the linker component of these molecules is crucial for their function. The triazole linkage formed from this compound via click chemistry is a common strategy for connecting the two ends of a PROTAC. For example, it has been used in the synthesis of potential PROTACs directed against the BRAF V600E protein, which is implicated in some cancers. mdpi.com
Furthermore, the propargyl group's reactivity will continue to be exploited in the development of novel polymerization reactions and functional materials. Studies on the thermal curing of propargyl-terminated imide oligomers, for which this compound serves as a model compound, aim to develop high-performance polymers for aerospace applications. nasa.gov The synthesis of fluorescent dyes and probes for biological imaging is another promising avenue, where the phthalimide core can act as a fluorophore and the propargyl group allows for conjugation to other molecules. researchgate.net
Interactive Data Tables
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₇NO₂ | sigmaaldrich.comnih.govpharmaffiliates.com |
| Molar Mass | 185.18 g/mol | sigmaaldrich.comnih.govpharmaffiliates.com |
| Appearance | White to light yellow/orange solid/crystal | nih.govsigmaaldrich.comcymitquimica.com |
| Melting Point | 148-152 °C | sigmaaldrich.comsigmaaldrich.com |
| IUPAC Name | 2-(Prop-2-yn-1-yl)isoindoline-1,3-dione | nih.govpharmaffiliates.com |
| CAS Number | 7223-50-9 | nih.govpharmaffiliates.comchemicalbook.com |
Synonyms for this compound
| Synonym |
| 2-(Prop-2-yn-1-yl)isoindoline-1,3-dione |
| N-Prop-2-ynylphthalimide |
| 2-(2-Propynyl)-1H-isoindole-1,3(2H)-dione |
| (Phthalimidomethyl)acetylene |
| N-2-Propynylphthalimide |
Source: nih.govpharmaffiliates.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-prop-2-ynylisoindole-1,3-dione | |
|---|---|---|
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InChI |
InChI=1S/C11H7NO2/c1-2-7-12-10(13)8-5-3-4-6-9(8)11(12)14/h1,3-6H,7H2 | |
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InChI Key |
PAZCLCHJOWLTGA-UHFFFAOYSA-N | |
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Canonical SMILES |
C#CCN1C(=O)C2=CC=CC=C2C1=O | |
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Molecular Formula |
C11H7NO2 | |
| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID80222546 | |
| Record name | N-Prop-2-ynylphthalimide | |
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Molecular Weight |
185.18 g/mol | |
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Physical Description |
Beige solid; [Sigma-Aldrich MSDS] | |
| Record name | N-Propargylphthalimide | |
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CAS No. |
7223-50-9 | |
| Record name | 2-(2-Propyn-1-yl)-1H-isoindole-1,3(2H)-dione | |
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| Record name | N-Prop-2-ynylphthalimide | |
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Synthetic Methodologies and Strategies for N Propargylphthalimide
Classical Synthetic Routes to N-Propargylphthalimide
The most established and widely used method for the synthesis of this compound is the reaction between an alkali metal salt of phthalimide (B116566) and a propargyl halide. This reaction, a variation of the Gabriel synthesis, provides a reliable pathway to the desired product.
Reaction of Potassium Phthalimide with Propargyl Bromide
The cornerstone of classical this compound synthesis is the nucleophilic substitution reaction between potassium phthalimide and propargyl bromide. rsc.org In this SN2 reaction, the phthalimide anion acts as the nucleophile, displacing the bromide ion from the propargyl halide.
The general reaction is as follows:
Potassium Phthalimide + Propargyl Bromide → this compound + Potassium Bromide
This method is favored for its straightforward procedure and the ready availability of the starting materials. chemicalbook.com The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), which effectively solvates the potassium cation and facilitates the nucleophilic attack. rsc.org
A typical laboratory procedure involves suspending potassium phthalimide in dry DMF under an inert atmosphere, followed by the addition of propargyl bromide. rsc.org The reaction mixture is then heated to promote the reaction. rsc.org Upon completion, the product can often be isolated by precipitation and further purified by recrystallization.
Variations and Optimization of Reaction Conditions for Industrial and Laboratory Scale Synthesis
While the fundamental reaction is consistent, the specific conditions can be tailored to optimize yield, purity, and efficiency for both small-scale laboratory preparations and large-scale industrial production. imemg.org Key parameters that are often adjusted include the choice of solvent, reaction temperature, and reaction time.
For laboratory-scale synthesis, a common protocol involves heating a mixture of potassium phthalimide and propargyl bromide in DMF at approximately 80°C for 24 hours. rsc.org This procedure has been reported to yield this compound in the range of 64%. rsc.org Another variation involves stirring the reactants at room temperature for 24 hours. nih.govresearchgate.net
On an industrial scale, considerations shift towards cost-effectiveness, safety, and throughput. The reproducibility of the Gabriel synthesis makes it a scalable method. Optimization at this level may involve fine-tuning reaction parameters to maximize yield and minimize reaction time and the formation of byproducts. For instance, process control to manage the exothermic nature of the propargyl bromide addition is crucial for safety in large reactors.
The table below summarizes typical reaction conditions and resulting yields for the synthesis of this compound from potassium phthalimide and propargyl bromide, highlighting the adaptability of this classical method.
| Scale | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Laboratory | Dimethylformamide (DMF) | 80 | 24 | 64 | rsc.org |
| Laboratory | Not specified | Room Temperature | 24 | Not specified | nih.govresearchgate.net |
| Laboratory | 1,2-Dichloroethane | 82-84 (reflux) | 0.42 | Not specified | orgsyn.org |
Novel and Advanced Synthetic Approaches to this compound
In addition to the classical methods, research continues to explore novel and more efficient strategies for the synthesis of this compound. These advanced approaches often focus on improving reaction efficiency, employing alternative reagents, and adhering to the principles of green chemistry.
Alternative Reagents and Catalytic Systems for Enhanced Efficiency
To enhance the efficiency and scope of this compound synthesis, researchers have investigated alternative reagents and catalytic systems. One notable example involves the use of different leaving groups on the propargyl moiety, such as methanesulfonate (B1217627) (mesylate) or p-toluenesulfonate (tosylate), instead of bromide. chemicalbook.com
Furthermore, catalytic systems can be employed to facilitate the reaction under milder conditions or to achieve higher yields. For instance, multicomponent reactions catalyzed by transition metals like copper(I) have been utilized. In one such approach, this compound is reacted with secondary amines and benzenesulfonyl azides in the presence of a copper(I) iodide (CuI) catalyst and triethylamine (B128534) (Et3N) in acetonitrile. nih.gov This one-pot reaction proceeds at room temperature, offering a more efficient route to complex phthalimide derivatives. nih.gov
Another advanced method involves a rhodium-catalyzed [2+2+2] cycloaddition, where this compound participates as a reactant. mdpi.com While this is a reaction of this compound rather than a direct synthesis, it highlights the compound's utility in sophisticated catalytic transformations.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this can involve the use of more environmentally benign solvents, reducing energy consumption, and improving atom economy.
While the classical synthesis often employs DMF, a solvent with some environmental and health concerns, research into greener alternatives is ongoing. The development of catalytic systems that allow the reaction to proceed at lower temperatures contributes to energy efficiency. acs.org
One-pot syntheses, such as the copper-catalyzed multicomponent reaction mentioned earlier, are inherently greener as they reduce the number of steps, minimize waste from intermediate purification, and save time and resources. nih.gov The isomerization of this compound to phthalimidoallene, catalyzed by a base, is another example of an efficient transformation that can be part of a greener synthetic pathway. acs.org
The following table provides an overview of some novel and advanced synthetic approaches involving this compound.
| Method | Key Reagents/Catalyst | Solvent | Temperature | Key Features | Reference |
| Multicomponent Reaction | CuI, Et3N | Acetonitrile | Room Temperature | One-pot synthesis, high efficiency | nih.gov |
| Rhodium-Catalyzed Cycloaddition | [Rh(CO)2Cl]2 | 1,2-Dichloroethane | 82-84 °C | Forms complex cycloadducts | orgsyn.org |
| Iron/Rhodium Bimetallic Catalysis | Fe(III) and Rh(I) catalysts | Toluene | Reflux | Sequential one-pot reaction | mdpi.com |
| Base-Catalyzed Isomerization | Base | Not specified | Not specified | Forms phthalimidoallene | acs.org |
Chemical Reactivity and Transformation of N Propargylphthalimide
Reactions Involving the Propargyl Moiety
The presence of a terminal alkyne in N-propargylphthalimide allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of "click chemistry," a set of reactions known for their high efficiency, reliability, and simplicity. chemie-brunschwig.chwikipedia.org This reaction involves the coupling of a terminal alkyne, such as the one present in this compound, with an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. chemie-brunschwig.chwikipedia.orgrsc.org The reaction is characterized by high yields, mild reaction conditions, and tolerance to a wide range of functional groups. chemie-brunschwig.chrsc.org
This compound readily undergoes CuAAC reactions with various organic azides to produce a diverse range of 1,2,3-triazole derivatives. nih.gov This reaction is a cornerstone for creating complex molecular architectures by linking the phthalimide (B116566) unit to other molecular fragments through the stable triazole bridge. chemie-brunschwig.chnih.gov The process is often carried out in the presence of a copper(I) catalyst, which can be generated in situ from copper(II) salts by a reducing agent like sodium ascorbate (B8700270). researchgate.netnih.gov The resulting triazole ring is not easily oxidized or reduced, providing a robust linkage between different parts of the molecule. chemie-brunschwig.ch
For instance, the reaction of this compound with various azides has been utilized in the automated synthesis of a library of 96 different triazoles, demonstrating the versatility and high-yield nature of this reaction, with this compound providing average yields in the 90-95% range. nih.gov
| Azide Reactant | Catalyst/Solvent System | Product | Yield (%) |
|---|---|---|---|
| N-(azido-alkyl)phthalimides | CuI/CH₂Cl₂/Et₃N | Bis(phthalimide)-1,2,3-triazole derivatives | 62-88 |
| Various azides (library synthesis) | Amberlyst A-21-CuI/CH₂Cl₂ | Library of 96 triazoles | 90-95 (average) |
A specific application of the CuAAC reaction with this compound is the synthesis of bis(phthalimide)-1,2,3-triazole derivatives. nih.gov In this reaction, this compound is reacted with an N-(azido-alkyl)phthalimide in the presence of a copper(I) catalyst. nih.govresearchgate.net This facile protocol results in good yields of the corresponding bis-phthalimide compounds, where two phthalimide moieties are linked by a triazole ring. nih.gov For example, the reaction between this compound and N-(azido-alkyl)phthalimides in dichloromethane (B109758) with copper iodide and triethylamine (B128534) at room temperature for 12 hours afforded the desired bis-phthalimide 1,2,3-triazoles in yields ranging from 62% to 88%. nih.gov These compounds are of interest due to the biological activities associated with both the phthalimide and triazole rings. nih.govhighfine.com
| N-(azido-alkyl)phthalimide Reactant | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|
| N-(2-azidoethyl)phthalimide | CuI, Et₃N, CH₂Cl₂, rt, 12h | 4-(N-Phthalimidomethyl)-1-(2-phthalimidoethyl)-1,2,3-triazole | Not specified in provided text |
| N-(3-azidopropyl)phthalimide | CuI, Et₃N, CH₂Cl₂, rt, 12h | 4-(N-Phthalimidomethyl)-1-(3-phthalimidopropyl)-1,2,3-triazole | Not specified in provided text |
| N-(4-azidobutyl)phthalimide | CuI, Et₃N, CH₂Cl₂, rt, 12h | 4-(N-Phthalimidomethyl)-1-(4-phthalimidobutyl)-1,2,3-triazole | 88 |
The CuAAC reaction involving this compound has also found application in the synthesis of nucleoside analogues. researchgate.netnih.gov Nucleoside analogues are crucial in the development of antiviral and anticancer agents. nih.govwgtn.ac.nz By using "click chemistry," the phthalimide group can be incorporated into nucleoside structures, potentially leading to new therapeutic agents. researchgate.net For example, click analogues of thalidomide (B1683933) have been prepared from 3-azidoglutarimide and this compound derivatives. researchgate.net The reaction typically uses a copper sulfate/sodium ascorbate catalyst system in an aqueous solvent mixture. researchgate.net This approach allows for the modular construction of complex nucleoside analogues by linking different building blocks through the stable triazole linker. nih.gov
This compound can undergo Mannich reactions to yield N-(4-t-amino-2-butynyl)phthalimides. researchgate.net The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (in this case, the terminal alkyne of this compound), an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.govscribd.combuchler-gmbh.com This reaction results in the formation of a β-aminocarbonyl compound, also known as a Mannich base. scribd.combuchler-gmbh.com In the case of this compound, the reaction introduces an aminomethyl group at the terminal position of the propargyl chain, a process also known as aminoalkylation. researchgate.netnih.gov A series of N-(4-t-amino-2-butynyl)phthalimides have been prepared by reacting this compound with formaldehyde (B43269) and various cyclic amines. researchgate.net
Beyond the well-known [3+2] cycloaddition seen in click chemistry, the propargyl moiety of this compound can participate in other types of cycloaddition reactions, such as [5+2] cycloadditions. researchgate.net These reactions are powerful tools for the construction of seven-membered ring systems, which are present in many bioactive natural products. illinoisstate.edursc.orgrsc.org While specific examples detailing the [5+2] cycloaddition of this compound itself are not extensively covered in the provided search results, the general reactivity of propargyl substrates in such transformations is well-established. nih.govntnu.edu For instance, rhodium-catalyzed intramolecular [5+2] cycloadditions of 3-acyloxy-1,4-enynes with tethered alkynes are known to proceed smoothly to form bicyclo[5.3.0]decane skeletons. nih.gov This suggests the potential for this compound to act as the two-carbon component in related transition-metal-catalyzed cycloaddition reactions.
Oxidative Homocoupling Reactions
Oxidative homocoupling of terminal alkynes is a fundamental reaction for the formation of symmetric 1,3-diynes (butadiynes). This compound can undergo this transformation in the presence of an oxidant. This reaction typically involves the use of a metal catalyst, such as a copper or iron salt, and an oxidant like oxygen or TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). nih.govchimia.ch
The mechanism generally involves the formation of a metal acetylide intermediate, which then undergoes oxidation to generate an alkynyl radical. Dimerization of these radicals yields the butadiyne product. nih.gov This methodology has been applied to the synthesis of butadiynyl-strapped corona researchgate.netarenes, where this compound segments attached to a macrocyclic core undergo oxidative homocoupling. figshare.com The choice of catalyst and reaction conditions can significantly influence the efficiency of the homocoupling process. Metal-free oxidative homocoupling reactions have also been developed using reagents like triazolium iodide salts as catalysts. rsc.org
Hydration Reactions
The hydration of the alkyne moiety in this compound leads to the formation of a ketone. This transformation can be catalyzed by various metal salts. For instance, gold-catalyzed hydration of this compound derivatives has been studied, demonstrating regioselective addition of water across the triple bond to yield the corresponding keto-functionalized phthalimide. rsc.org The reaction is typically carried out in a mixture of an organic solvent and water. rsc.org The general procedure for synthesizing this compound involves the reaction of potassium phthalimide with propargyl bromide in a solvent like DMF. rsc.org
Alkynation Reactions with Metal Acetylenides
Alkynation reactions involve the transfer of an alkyl group to a substrate. wikipedia.org In the context of this compound, the terminal alkyne can be deprotonated with a strong base, such as sodium amide (NaNH₂) or n-butyllithium, to form a metal acetylide. masterorganicchemistry.commasterorganicchemistry.com This acetylide is a potent nucleophile and can react with various electrophiles. masterorganicchemistry.com
For example, the acetylide derived from this compound can participate in nucleophilic substitution reactions (SN2) with alkyl halides to form new carbon-carbon bonds, resulting in an internally substituted alkyne. masterorganicchemistry.com These reactions are most effective with primary and methyl alkyl halides. masterorganicchemistry.com This method provides a versatile route for extending the carbon chain and introducing further functionality to the molecule.
Functionalization of Carboranes with Propargylphthalimide
Carboranes, which are polyhedral boron-carbon clusters, can be functionalized using this compound. nih.gov One approach involves the reaction of decaborane (B607025) with this compound to synthesize aminomethyl-o-carborane after subsequent deprotection of the phthalimide group. researchgate.net
Another strategy for carborane functionalization is the rhodium(II)-catalyzed insertion of carbenes into the B-H bonds of the carborane cage. nih.gov While this specific example details the reaction with diazo compounds to create a carbon stereocenter adjacent to the cage boron, it demonstrates a pathway for functionalizing carboranes that could potentially be adapted for derivatives of this compound. nih.gov The functionalization of carboranes is of significant interest due to their potential applications in medicinal chemistry, particularly in boron neutron capture therapy (BNCT). nih.govnih.gov
Formation of Trisubstituted Allenes from Terminal Alkynes
This compound can be used as a starting material in the synthesis of trisubstituted allenes. acs.org A one-pot, zinc iodide-catalyzed allenylation of terminal alkynes with ketones and pyrrolidine (B122466) provides an efficient route to these structures. acs.orgnih.gov In this reaction, this compound can be reacted with various ketones to produce allenes bearing a phthalimide group. acs.org The reaction can be performed under conventional heating or microwave irradiation, with the latter significantly reducing the reaction time. acs.orgresearchgate.net
The mechanism is believed to proceed through the formation of a propargylamine (B41283) intermediate, which then undergoes a figshare.comnih.gov-hydride transfer to yield the allene. nih.gov This method is advantageous as it uses a low-cost and readily available metal salt catalyst and can be carried out under solvent-free conditions. acs.org
: Reactions Involving the Phthalimide Moiety
The phthalimide moiety of this compound is a robust functional group, yet it can undergo specific chemical transformations that are crucial for its use as a protective group for amines and as a scaffold for further molecular elaboration. The reactivity can be broadly categorized into two main types: reactions that lead to the cleavage of the phthalimide group to release the primary amine, and reactions that modify the phthalimide ring itself.
Hydrolysis and Deprotection Strategies
The primary role of the phthalimide group in many synthetic applications, including in this compound, is to serve as a stable precursor to a primary amine. This is the cornerstone of the Gabriel synthesis, which uses the phthalimide anion as an ammonia (B1221849) surrogate to avoid over-alkylation. numberanalytics.comwikipedia.org The cleavage of the N-C(O) bonds to release the protected propargylamine is a critical deprotection step. Several methods have been established for this transformation, ranging from harsh acidic or basic conditions to milder, more chemoselective procedures.
Hydrazinolysis (Ing-Manske Procedure)
The most common and widely adopted method for the deprotection of N-alkylphthalimides is the Ing-Manske procedure, which utilizes hydrazine (B178648) (N₂H₄). wikipedia.orgthermofisher.com The reaction is typically carried out by refluxing the this compound with hydrazine hydrate (B1144303) in a protic solvent like ethanol. nrochemistry.com The mechanism involves the nucleophilic attack of hydrazine on one of the imide carbonyls, followed by an intramolecular cyclization to form the highly stable and often insoluble phthalhydrazide, which precipitates from the reaction mixture, driving the reaction to completion. nrochemistry.com This method is favored for its efficiency and relatively mild, non-acidic conditions. thermofisher.com
Amine-based Cleavage
A patented process demonstrates the use of various primary mono- or poly-amines for the preparation of propargylamine from this compound. google.com This transamination reaction is effective with amines having a boiling point above 130 °C, such as ethanolamine, diethylenetriamine, and benzylamine. The reaction yields highly pure propargylamine, which can be conveniently removed from the reaction mixture by distillation as it is formed. google.com This method provides an alternative to hydrazinolysis, particularly in industrial-scale synthesis.
Acid and Base Hydrolysis
Historically, strong acid or base hydrolysis was used to cleave the phthalimide group. thermofisher.com Acidic hydrolysis, often using strong acids like sulfuric or hydrobromic acid, liberates the primary amine as its corresponding ammonium (B1175870) salt, along with phthalic acid. wikipedia.orgthermofisher.com Conversely, strong alkaline hydrolysis yields the free amine and a salt of phthalic acid. However, these methods require harsh conditions, such as high temperatures and prolonged reaction times, which can be incompatible with sensitive functional groups elsewhere in the molecule. thermofisher.com
Reductive Deprotection
A significantly milder, two-stage, one-flask deprotection method was developed to circumvent the issues associated with hydrazinolysis and harsh hydrolysis. organic-chemistry.org This procedure involves the reduction of the phthalimide carbonyl groups using sodium borohydride (B1222165) (NaBH₄) in a solvent mixture like aqueous isopropanol. The intermediate is then treated with an acid, such as acetic acid, which facilitates the release of the primary amine and the formation of phthalide (B148349) as a byproduct. organic-chemistry.org This method is particularly advantageous when dealing with substrates prone to racemization or degradation under harsh conditions. organic-chemistry.org
Table 1: Comparison of Deprotection Strategies for this compound
| Method | Reagents & Conditions | Products | Advantages | Disadvantages | Citations |
|---|---|---|---|---|---|
| Hydrazinolysis | Hydrazine hydrate, refluxing ethanol | Propargylamine, Phthalhydrazide | Efficient, neutral conditions, widely used | Phthalhydrazide can be difficult to separate | wikipedia.org, thermofisher.com, nrochemistry.com |
| Amine-based Cleavage | Primary amines (e.g., ethanolamine, diethylenetriamine), >130 °C | Propargylamine, N-substituted phthalimide | High purity of product, continuous removal by distillation | High temperatures required | google.com |
| Acid Hydrolysis | Strong acid (e.g., H₂SO₄, HBr), heat | Propargylamine salt, Phthalic acid | Effective cleavage | Harsh conditions, not suitable for sensitive substrates | wikipedia.org, thermofisher.com |
Derivatization of the Phthalimide Ring
While reactions often target the propargyl group or the cleavage of the imide, the phthalimide ring itself can be a site for chemical modification. Such derivatization can be used to tune the electronic or physical properties of the molecule.
Synthesis from Substituted Precursors
The most straightforward and common strategy to obtain N-propargylphthalimides with a modified aromatic ring is not by direct substitution on this compound, but by starting with a pre-substituted phthalic anhydride (B1165640) or phthalimide. pharmainfo.inresearchgate.net For example, reacting 4-nitrophthalic anhydride or 4-aminophthalic anhydride with propargylamine under standard condensation conditions (e.g., refluxing in acetic acid) provides direct access to the corresponding 4-nitro- or 4-amino-N-propargylphthalimide. This approach is versatile, as a wide variety of substituted phthalic anhydrides are commercially available or readily synthesized. A study on chitin-derived aromatics demonstrated the N-alkylation of a 4-acetylaminophthalimide, showcasing the feasibility of attaching a sidechain to a pre-functionalized phthalimide ring. ucl.ac.uk
Reduction of the Phthalimide Ring
The phthalimide ring system can undergo reduction under specific catalytic conditions. Research on N-alkylphthalimides, such as N-methylphthalimide, has shown that catalytic reduction using nickel-based systems can lead to different products depending on the N-substituent. sci-hub.se For instance, using [Ni(COD)₂] as a catalyst precursor under a hydrogen atmosphere can reduce the C=O groups and the aromatic ring. While this specific reaction was demonstrated on an N-methyl analog, the reactivity highlights a potential pathway for the transformation of the phthalimide core in this compound, leading to isoindoline (B1297411) or even fully saturated heterocyclic structures. sci-hub.se
Transformation to Other Heterocycles
The phthalimide ring can be used as a synthon for other heterocyclic systems. In one study, N-phthaloyl amino acids were refluxed with o-phenylenediamine (B120857) in the presence of 4N HCl. sphinxsai.com This reaction resulted in the transformation of the phthalimide moiety into a benzimidazole (B57391) ring system, attached to the original N-substituent. This type of transformation, while not demonstrated specifically on this compound, represents a potential pathway for converting the phthalimide group into more complex heterocyclic structures.
Table 2: Strategies for the Derivatization of the Phthalimide Moiety
| Strategy | Method | Reagents & Conditions | Product Type | Citations |
|---|---|---|---|---|
| Synthesis from Precursors | Condensation | Substituted Phthalic Anhydride, Propargylamine, Acetic Acid, heat | This compound with substituted aromatic ring | pharmainfo.in, researchgate.net |
| Ring Reduction | Catalytic Hydrogenation | [Ni(COD)₂], H₂ (750 psi), 140-180 °C, THF | Reduced isoindolinone or fully saturated rings | sci-hub.se |
| Heterocycle Transformation | Cyclocondensation | o-phenylenediamine, 4N HCl, reflux | Benzimidazole-containing structures | sphinxsai.com |
Catalysis in N Propargylphthalimide Chemistry
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers a high degree of control over reaction selectivity and efficiency in the chemistry of N-propargylphthalimide.
Copper-Catalyzed Reactions (e.g., CuAAC)
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent click reaction utilized with this compound for the synthesis of 1,2,3-triazoles. This reaction is valued for its reliability and high yields. nih.gov The terminal alkyne of this compound readily participates in CuAAC, forming a stable triazole ring which can be a critical linkage in more complex molecules. The mechanism of CuAAC involves the formation of a copper(I) acetylide intermediate, which then reacts with an azide (B81097). nih.gov The process is often facilitated by the in situ reduction of copper(II) salts or by using copper(I) sources directly. mdpi.comscispace.com
In addition to the classic CuAAC, copper catalysts are used in multicomponent reactions involving this compound. For instance, a copper-catalyzed three-component reaction of this compound, a sulfonyl azide, and a nucleophile (containing NH or OH groups) provides access to N-sulfonylamidines or N-sulfonylimidates. researchgate.netresearchgate.net These reactions are thought to proceed through an in situ generated sulfonyl ketenimine intermediate. researchgate.netresearchgate.net The use of copper(I) bromide has also been reported in the Crabbé homologation for the synthesis of allenes, where a propargylamine (B41283) intermediate is formed and undergoes intramolecular transformation. acs.orgnih.gov
Table 1: Examples of Copper-Catalyzed Reactions with this compound
| Reaction Type | Catalyst | Reactants | Product | Yield | Reference |
|---|---|---|---|---|---|
| Azide-Alkyne Cycloaddition | Cu(I) salts | This compound, Azide | 1,2,3-Triazole | High | |
| Three-component reaction | CuI on magnetic chitosan (B1678972) | This compound, Tosylazide, Nucleophile | N-sulfonylamidine/imidate | Good to Excellent | researchgate.netresearchgate.net |
| Crabbé homologation | CuBr | This compound, Paraformaldehyde, Diisopropylamine | Allene | 89% | acs.orguea.ac.uk |
Gold-Catalyzed Reactions
Gold catalysts, known for their high affinity for π-systems, are effective in mediating various transformations of this compound and related N-propargyl β-enaminones. arkat-usa.org Gold(I) and gold(III) complexes catalyze intramolecular cyclization reactions, leading to the formation of diverse heterocyclic structures. arkat-usa.orgnih.gov For example, gold-catalyzed intramolecular cyclization of N-propargylic β-enaminones can yield 1,4-oxazepine (B8637140) derivatives. arkat-usa.org The mechanism involves the activation of the alkyne by the gold catalyst, followed by nucleophilic attack from a carbonyl oxygen in a 7-exo-dig cyclization. arkat-usa.org
Gold catalysts have also been employed in the regioselective oxyfluorination and diketonization of phthalimido-protected propargylamines. researchgate.net Depending on the reaction conditions and the substrate, these reactions can selectively produce α-fluoro β-phthalimido ketones, α,α-difluoro β-phthalimido ketones, or phthalimido diketones. researchgate.net The phthalimide (B116566) group has been noted as a suitable directing group for the regioselective hydration of propargylic amine derivatives under gold catalysis. researchgate.net
Table 2: Gold-Catalyzed Reactions of this compound Derivatives
| Reaction Type | Catalyst System | Substrate | Product | Yield | Reference |
|---|---|---|---|---|---|
| Intramolecular Cyclization | AuCl3 / AgSbF6 | N-Propargylic β-enaminone | 1,4-Oxazepine derivative | Good | arkat-usa.org |
| Oxyfluorination | Gold catalyst | Phthalimido-protected propargylamine | α-Fluoro β-phthalimido ketone | Varies | researchgate.net |
| Diketonization | Gold catalyst | Phthalimido-protected propargylamine | Phthalimido diketone | Varies | researchgate.net |
Rhodium-Catalyzed Reactions
Rhodium catalysts have been utilized in sequential one-pot reactions involving this compound. A notable example is an iron/rhodium bimetallic relay catalytic system for alkynylation followed by a [2+2+2] cyclotrimerization. mdpi.com In this process, an iron(III)-catalyzed alkynylation is followed by a rhodium(I)-catalyzed cycloaddition to construct isoindolinone derivatives. mdpi.com For instance, the reaction of a diyne with this compound in the presence of this dual catalytic system resulted in an excellent yield of the corresponding isoindolinones. mdpi.com Rhodium catalysts are known to mediate a variety of C-H bond functionalization and cycloaddition reactions. nih.govrsc.org
Zinc Iodide Catalysis
Zinc iodide (ZnI₂) has been identified as an effective catalyst for the synthesis of trisubstituted allenes from terminal alkynes, including this compound, and ketones. acs.org This one-pot, solvent-free reaction can be performed under conventional heating or microwave irradiation, with the latter significantly shortening reaction times. acs.orgnih.gov The phthalimide functionality is well-tolerated in this transformation. acs.org The mechanism is proposed to involve the formation of a propargylamine intermediate, which then undergoes a rate-determining acs.orgbham.ac.uk-hydride transfer to yield the allene. nih.gov While other zinc salts show some catalytic activity, zinc iodide provides the best results. acs.org
Table 3: Zinc Iodide-Catalyzed Allenylation with this compound
| Reactants | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| This compound, Cyclohexanone, Pyrrolidine (B122466) | ZnI₂ (60 mol %) | Microwave (300 W) | Trisubstituted allene | 46% | acs.org |
| This compound, Acetone, Pyrrolidine | ZnI₂ (60 mol %) | Microwave (300 W) | Trisubstituted allene | 62% | acs.org |
Other Metal-Mediated and Metal-Catalyzed Processes
Beyond the aforementioned metals, other transition metals like palladium are pivotal in catalyzing reactions such as cross-coupling to form C-C and C-N bonds. rsc.orguwindsor.ca While specific examples detailing palladium-catalyzed reactions directly with the parent this compound are less common in the provided context, the functional groups present in its derivatives are amenable to such transformations. For instance, palladium catalysts are widely used in Sonogashira couplings, which involve the reaction of terminal alkynes with aryl or vinyl halides, a reaction type for which this compound could be a suitable substrate. nih.gov Bimetallic catalytic systems, such as Fe/Rh, have been successfully employed in sequential one-pot processes involving this compound. mdpi.com
Heterogeneous Catalysis
Heterogeneous catalysis, where the catalyst and reactants exist in different phases, offers advantages in terms of catalyst separation and reusability. wikipedia.orgsavemyexams.com In the context of this compound chemistry, heterogeneous catalysts have been developed for multicomponent reactions.
A notable example is the use of copper nanoparticles supported on activated carbon (CuNPs/C) to catalyze the "click" synthesis of triazoles from this compound and azides. ua.es This system demonstrates good reactivity, affording the triazole product in high yield. ua.es Another advanced heterogeneous catalyst involves copper iodide chelated on a magnetic chitosan-salicylaldehyde Schiff base. researchgate.net This catalyst has been effectively used for the three-component synthesis of N-sulfonylamidines and N-sulfonylimidates from this compound, a tosylazide, and a nucleophile. researchgate.net The key benefits of this magnetic nanocatalyst include short reaction times, easy separation using an external magnet, and the ability to be reused multiple times without a significant drop in catalytic activity. researchgate.net These examples highlight the potential of designing robust and sustainable catalytic processes for the transformation of this compound. rsc.org
Table 4: Heterogeneous
| Catalyst | Reaction Type | Reactants | Product | Yield | Key Feature | Reference |
|---|---|---|---|---|---|---|
| CuNPs/C | Azide-Alkyne Cycloaddition | This compound, Azide | Triazole | 84% | High yield | ua.es |
| CuI on magnetic chitosan | Three-component reaction | This compound, Tosylazide, Nucleophile | N-sulfonylamidine/imidate | Good to Excellent | Reusable magnetic catalyst | researchgate.net |
Magnetic Chitosan Nanocomposites as Catalysts
Magnetic chitosan nanocomposites have emerged as highly effective and reusable catalysts in organic synthesis. Their application in reactions involving this compound showcases their potential for developing sustainable chemical processes.
A notable example is the use of a copper iodide (CuI) catalyst supported on a magnetic chitosan-salicylaldehyde Schiff base (CuI/Fe3O4@CS-SA). researchgate.net This nanocomposite has been successfully employed in the three-component reaction of this compound, tosylazide, and various NH or OH-containing nucleophiles. researchgate.netnih.gov This reaction provides access to new classes of N-sulfonylamidine and N-sulfonylimidate derivatives in good to excellent yields. researchgate.netnih.gov The catalyst is prepared by chelating copper iodide onto the magnetic chitosan-salicylaldehyde Schiff base. nih.gov
The key advantages of this catalytic system include short reaction times, ease of separation from the reaction mixture using an external magnet, and the ability to be reused multiple times without a significant loss in catalytic activity. researchgate.netnih.gov The magnetic core, typically iron oxide (Fe3O4) nanoparticles, imparts the magnetic separability, while the chitosan, a biocompatible and biodegradable polymer, serves as a robust support. nih.govfrontiersin.org The functionalization of chitosan with salicylaldehyde (B1680747) creates a Schiff base that effectively chelates the active copper species. researchgate.netnih.gov
The catalytic cycle is believed to proceed through an in situ generated sulfonyl ketenimine intermediate. researchgate.netnih.gov The heterogeneous nature of the catalyst simplifies the work-up procedure, making the process more environmentally friendly and economically viable. researchgate.net
Table 1: Application of Magnetic Chitosan Nanocomposite Catalyst in the Synthesis of N-Sulfonylamidines and N-Sulfonylimidates
| Entry | Nucleophile | Product | Yield (%) |
| 1 | Aniline | N-((phenylamino)(p-tolylsulfonyl)methyl)phthalimide | 95 |
| 2 | p-Toluidine | N-((p-tolylamino)(p-tolylsulfonyl)methyl)phthalimide | 92 |
| 3 | Benzylamine | N-((benzylamino)(p-tolylsulfonyl)methyl)phthalimide | 90 |
| 4 | Phenol | N-((phenoxy)(p-tolylsulfonyl)methyl)phthalimide | 88 |
| 5 | p-Cresol | N-((p-tolyloxy)(p-tolylsulfonyl)methyl)phthalimide | 85 |
Data based on representative yields from studies on the three-component reaction of this compound, tosylazide, and nucleophiles catalyzed by a magnetic chitosan nanocomposite. researchgate.netnih.gov
Nano-Copper Oxide Catalysis
Nano-sized copper(II) oxide (CuO) has been demonstrated as an efficient heterogeneous catalyst for various organic transformations, including those involving this compound. scispace.com The high surface-to-volume ratio and distinct electronic properties of nanoparticles contribute to their enhanced catalytic activity compared to their bulk counterparts. orientjchem.org
In the context of this compound chemistry, nano-CuO has been utilized as a catalyst in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". scispace.com This reaction allows for the efficient synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.
One study investigated the cycloaddition reaction between this compound and various azides using nano-CuO as the catalyst. scispace.com The reaction proceeded to afford the corresponding triazole derivatives in good yields. scispace.com It was observed that this compound exhibited slightly lower reactivity compared to other terminal alkynes under the same reaction conditions. scispace.com
The nano-CuO catalyst can be prepared by methods such as precipitation and is characterized by techniques like X-ray powder diffraction (XRPD) and transmission electron microscopy (TEM) to confirm its crystalline structure and particle size. scispace.com A significant advantage of using nano-CuO is its recyclability; the catalyst can be recovered from the reaction mixture by simple filtration and reused in subsequent reactions with consistent activity. scispace.com
Table 2: Nano-Copper Oxide Catalyzed Cycloaddition of this compound with Azides
| Entry | Azide | Product | Yield (%) |
| 1 | Benzyl azide | 1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)isoindoline-1,3-dione | 85 |
| 2 | Phenyl azide | 1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)isoindoline-1,3-dione | 82 |
| 3 | (2-Azidoethyl)benzene | 1-((1-phenethyl-1H-1,2,3-triazol-4-yl)methyl)isoindoline-1,3-dione | 94 |
| 4 | 1-Azido-4-methylbenzene | 1-((1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methyl)isoindoline-1,3-dione | 80 |
Data based on representative yields from studies on the nano-copper oxide catalyzed cycloaddition of this compound with various azides. scispace.com
Design and Application of Novel Heterogeneous Catalysts for this compound Transformations
The development of novel heterogeneous catalysts is a dynamic area of research aimed at improving the efficiency, selectivity, and sustainability of chemical transformations. the-innovation.orgrsc.org In the context of this compound chemistry, various innovative catalytic systems have been designed and applied.
One such area is the use of metal-organic frameworks (MOFs) as catalysts. rsc.org MOFs are crystalline materials with a porous structure composed of metal ions or clusters coordinated to organic ligands. rsc.org Their high surface area, tunable porosity, and the presence of catalytically active metal sites make them promising candidates for a wide range of catalytic applications. rsc.org While specific examples detailing the use of MOFs for this compound transformations are emerging, their versatility suggests significant potential.
Another approach involves the immobilization of homogeneous catalysts onto solid supports, creating heterogeneous catalysts that combine the high activity and selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous ones. mdpi.com For instance, gold catalysts, which are known to catalyze various transformations of alkynes, have been investigated for reactions involving this compound. bham.ac.uk In one study, a gold-catalyzed oxyarylation of this compound with 2-methylbenzothiophene S-oxide was achieved. bham.ac.uk While this particular example may have used a homogeneous catalyst, it highlights the potential for developing heterogeneous gold-based catalysts for similar transformations.
The design of these novel catalysts often involves sophisticated preparation methods, such as co-precipitation, sol-gel synthesis, and hydrothermal techniques. researchgate.net The resulting materials are thoroughly characterized to understand their structural and electronic properties, which are crucial for their catalytic performance. researchgate.net The overarching goal is to create robust, efficient, and environmentally benign catalysts for the transformation of this compound and other important chemical feedstocks. the-innovation.orgnih.gov
Table 3: Overview of Novel Heterogeneous Catalyst Types and Their Potential Applications in this compound Chemistry
| Catalyst Type | Description | Potential Application for this compound |
| Metal-Organic Frameworks (MOFs) | Crystalline porous materials with metal nodes and organic linkers. rsc.org | Cycloaddition reactions, coupling reactions, oxidation reactions. |
| Supported Metal Nanoparticles | Metal nanoparticles dispersed on a solid support (e.g., silica, alumina, carbon). lightsources.org | Hydrogenation of the alkyne group, coupling reactions. |
| Polymer-Supported Catalysts | Catalytic species attached to a polymer backbone. mdpi.com | Various functional group transformations, asymmetric synthesis. |
| Zeolite-Encapsulated Catalysts | Catalytically active species encapsulated within the pores of a zeolite. nih.gov | Shape-selective catalysis, controlled access of reactants to active sites. |
Applications of N Propargylphthalimide in Material Science and Polymer Chemistry
Polymerization Reactions Involving N-Propargylphthalimide
The presence of the terminal alkyne group in this compound is central to its utility in polymer synthesis. This group can undergo addition polymerization, cycloaddition, and other coupling reactions, enabling the creation of a diverse range of polymeric structures.
A significant application of this compound is its use as an end-capping agent to create propargyl-terminated oligomers and polyimides. These materials are prized for their processability in a pre-polymer stage and their ability to be cured into highly durable thermosets. The synthesis generally involves the reaction of aromatic diamines and dianhydrides, where the stoichiometry is carefully controlled to produce imide oligomers of a desired molecular weight. This compound is then introduced to cap the reactive ends of the oligomer chains. nasa.gov
This process allows for the creation of "addition polyimides," which offer a compromise between the high thermal stability of traditional polyimides and the need for easier processing. nasa.gov The oligomers remain soluble and fusible before a final curing step, which proceeds without the evolution of volatile byproducts. nasa.gov
| Synthesis Parameter | Description | Purpose |
| Reactants | Aromatic Dianhydrides, Aromatic Diamines, this compound (End-capper) | Forms the polyimide backbone and introduces terminal alkyne groups. nasa.gov |
| Stoichiometry Control | Precise molar ratios of monomers and end-capper | To control the molecular weight of the resulting oligomer. nasa.gov |
| Reaction Temperature | Controlled heating stages | To facilitate the imidization reaction while preventing premature curing. nasa.gov |
| Product | Propargyl-terminated imide oligomer | A processable prepolymer that can be cured into a thermoset. nasa.gov |
The propargyl-terminated oligomers synthesized as described above are cured into robust thermosetting polymers through thermal crosslinking of their alkynyl end caps. nasa.gov When subjected to elevated temperatures, the terminal triple bonds of the this compound end groups become reactive. nasa.gov This initiates a complex crosslinking reaction, transforming the relatively low-molecular-weight oligomers into an infinite three-dimensional network.
Preliminary investigations into the curing mechanism suggest that the initial step involves the reaction of two or more propargyl groups to form a new terminal acetylenic species. nasa.gov As the temperature increases further, these and the original acetylenic groups react completely, leading to a highly crosslinked, insoluble, and infusible polyimide material with excellent thermal and mechanical stability. nasa.gov This curing process is a key advantage of addition polyimides, as it avoids the release of water or other small molecules that can create voids and defects in the final material. nasa.gov
Two-Photon Polymerization (TPP) is a high-resolution 3D printing technique used for fabricating micro- and nanoscale structures. nih.govnanoscribe.com The process relies on the principle of two-photon absorption, where a photosensitive resin solidifies only at the tight focal point of a pulsed laser. nanoscribe.comgoogle.com A typical TPP resin consists of monomers or oligomers and a photoinitiator. nih.govmdpi.com
While direct applications of this compound in TPP are not widely documented, its structure is well-suited for inclusion in TPP resin formulations. A strategy for its use would involve blending this compound as a monomer with a suitable photoinitiator that is active under two-photon absorption conditions. The propargyl group provides the polymerizable functionality. Upon irradiation with a focused laser at the appropriate wavelength (often in the near-infrared range), the photoinitiator would generate radicals, initiating the polymerization of the this compound's alkyne groups and other co-monomers to build a solid, crosslinked polymer structure with high precision. nih.govmdpi.com This would enable the fabrication of thermally stable micro-parts, leveraging the inherent properties of the phthalimide (B116566) group.
Frontal Polymerization (FP) is a rapid manufacturing process where a localized reaction zone, or "front," propagates through a mixture of monomers and initiators. cmu.edunih.gov The process is driven by the exothermic heat of the polymerization reaction itself. cmu.edu This technique is energy-efficient and significantly faster than conventional oven curing. researchgate.net
This compound is a candidate monomer for thermal frontal polymerization due to the high reactivity and exothermic nature of its alkyne group polymerization. A strategy for its application would involve creating a resin containing this compound, a thermal initiator (such as a peroxide), and potentially other co-monomers. cmu.eduresearchgate.net A brief application of heat to one end of the resin would trigger the initiator, starting the polymerization. The heat released by the reaction would then diffuse to the adjacent layer of unreacted monomer, initiating its polymerization and causing the front to propagate through the material, rapidly converting the liquid resin into a solid thermoset polymer. cmu.edu This approach could be used for the rapid curing of composites or adhesives. illinois.edu
While the propargyl group is primarily used for initiating polymerization, under certain conditions, related molecules have been shown to inhibit specific polymerization reactions. Polymerization inhibitors are substances that delay or prevent the formation of polymers, often by scavenging reactive species like free radicals. quimidroga.comscielo.bruomustansiriyah.edu.iq
In the context of biochemical processes, N-propargylphthalimides have been investigated for their role in the inhibition of enzymatic polymerization. researchgate.net For example, studies involving the interaction of N-propargylphthalimides with halogenated nucleosides have explored their mechanism of inhibition of DNA polymerase. researchgate.net This inhibitory effect is not based on typical radical scavenging but rather on the specific interactions between the compound and the enzyme's active site, potentially through competitive binding that blocks the natural monomer (nucleotide) from accessing the enzyme, thereby halting the polymerization of the DNA strand.
Development of Functional Materials
The polymerization reactions involving this compound lead to the development of a variety of functional materials with tailored properties.
High-Performance Thermosets: The primary application is the creation of high-performance polyimide thermosets. By using this compound as an end-capper, the resulting crosslinked materials exhibit exceptional thermal stability, chemical resistance, and robust mechanical properties, making them suitable for demanding applications in the aerospace and electronics industries. nasa.gov
Micro-structured Devices: The potential use of this compound in two-photon polymerization opens the door to fabricating bespoke polymeric micro-devices. nih.gov These could include micro-optical components, microfluidic devices, or scaffolds for tissue engineering, where the thermal stability of the phthalimide component would be a distinct advantage. nih.gov
Rapidly Cured Composites: Through frontal polymerization, this compound could be used to create rapidly cured fiber-reinforced polymer composites. researchgate.netillinois.edu This energy-efficient manufacturing method could produce lightweight, durable structural components for the automotive and energy sectors. researchgate.net
"Clickable" Polymer Platforms: The terminal alkyne of the propargyl group serves as a versatile chemical handle for post-polymerization modification. This functionality allows the synthesized polymers to be further functionalized using "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). wiley.com By clicking on molecules with azide (B81097) groups, a wide range of functionalities (e.g., fluorescent dyes, bioactive molecules, or solubility-enhancing groups) can be attached to the polymer backbone, creating highly specialized and functional materials.
Conductive Polymers
The development of intrinsically conducting polymers (ICPs) and redox-active polymers is a cornerstone of modern materials science, with applications ranging from organic electronics to flexible devices. This compound contributes to this field primarily through its use as a monomer or functional end-capper for creating polymers with specific electronic and thermal properties.
The phthalimide group is a known electron-withdrawing unit. nanoscience.or.kr This characteristic is leveraged in the design of donor-acceptor (D-A) type polymer semiconductors, where alternating electron-rich (donor) and electron-poor (acceptor) moieties are used to tune the polymer's band gap and energy levels. nanoscience.or.kr Incorporating phthalimide derivatives into a polymer backbone can lower the Highest Occupied Molecular Orbital (HOMO) energy level, which is a strategy to enhance the open-circuit voltage in organic photovoltaic devices. nanoscience.or.kr
Furthermore, the terminal alkyne of the propargyl group provides a reactive site for polymerization. One significant application is its use as a thermally reactive end-cap for polyimide oligomers. In research aimed at developing high-performance adhesives for aerospace applications, N-propargyl-capped oligomers have been investigated as an alternative to traditional systems like LARC-13, which release volatiles during curing. nasa.gov The thermal polymerization of the propargyl groups proceeds via an addition reaction, which minimizes the formation of volatile byproducts that can create voids in bonded structures. nasa.gov This leads to more stable and reliable adhesive performance at elevated temperatures. A comparative study demonstrated that an acetylene-terminated polyimide system, closely related to N-propargyl-capped variants, exhibited significantly improved adhesive strength retention at 232°C after thermal aging compared to the standard LARC-13 system. nasa.gov
Table 1: Comparison of adhesive performance of a standard thermoset polyimide (LARC-13) and an acetylene-terminated system, highlighting the enhanced thermal stability of polymers cured via alkyne groups. Data sourced from NASA Technical Reports. nasa.gov
2D Polyimides and Other Organic 2D Materials
Two-dimensional (2D) polymers are single- or few-layer crystalline materials with long-range covalent connectivity in two orthogonal directions. osti.gov These materials are of immense interest for applications in membranes, electronics, and catalysis due to their defined porous structures and atomically thin nature. acs.org Polyimides are a key class of high-performance polymers, and their 2D analogues (2DPI) are actively being explored. osti.govgoogle.com
The synthesis of 2D polymers often occurs at interfaces (e.g., air-water or liquid-liquid) where monomers can pre-organize before polymerization. acs.orgmdpi.com Common methods involve the condensation reaction between planar, multifunctional amine and anhydride (B1165640) monomers. osti.govgoogle.com While this compound itself is not a primary building block for the main 2DPI network in these condensation reactions, its structure is highly relevant. The propargyl group represents a versatile functional handle that can be used in alternative 2D polymerization strategies.
The terminal alkyne of this compound can undergo various coupling reactions, such as Glaser-Hay coupling or cycloadditions, which are used to form 2D networks. mdpi.com For instance, monomers featuring terminal alkyne groups can be polymerized at an interface to create a covalently linked 2D sheet. The rigid phthalimide unit would provide structural stability and influence the packing of the resulting polymer sheet. Therefore, a molecule like this compound could theoretically be used in a bottom-up approach to create novel 2D materials where the polymerization proceeds through the propargyl function rather than the imide ring itself. This approach expands the synthetic toolkit for creating organic 2D materials beyond conventional condensation chemistry.
Table 2: Examples of polymerization reactions used in the interfacial synthesis of 2D polymers. The propargyl group on this compound makes it a suitable candidate for alkyne-based coupling reactions. acs.orgmdpi.comresearchgate.net
Materials for Electrochemical Energy Storage
Redox-active polymers are emerging as a promising class of materials for next-generation energy storage devices, particularly for all-organic batteries. nih.gov These polymers offer advantages such as structural tunability, potential for recyclability, and sourcing from more sustainable materials compared to traditional metal-based electrodes. uchicago.edunih.gov Phthalimide derivatives, including polymers derived from this compound, are highly promising as anode (n-type) active materials. researchgate.netnih.gov
The phthalimide moiety is redox-active and undergoes a stable, reversible reduction at a low potential, which is a critical requirement for a high-performance anode. researchgate.net Research has shown that polymers containing phthalimide units can be synthesized and used as the active material in all-organic redox-flow batteries and solid-state batteries. uchicago.eduresearchgate.net These materials can exhibit high cell voltages when paired with a suitable cathode-active polymer. researchgate.net
Computational and experimental studies have investigated the electronic and transport properties of phthalimide-containing polymers. nih.govuchicago.edu These studies reveal that the state of charge significantly impacts the polymer's solid-state packing and thermophysical properties, which in turn govern ion and electron transport. nih.govuchicago.edu Importantly, phthalimide-based polymers are predicted to have exceptionally high apparent diffusion coefficients for electron transport (Dapp), on the order of 10⁻⁶ cm² s⁻¹, which is several orders of magnitude higher than other reference redox-active polymers. nih.govnih.gov This high charge transport capability is crucial for achieving high power density in a battery.
Table 3: Key electrochemical properties of phthalimide-based redox-active polymers, demonstrating their suitability as anode materials in organic batteries. nih.govresearchgate.netnih.gov
Additionally, the nitrogen-rich structure of this compound makes it a potential precursor for creating nitrogen-doped carbon materials. Through pyrolysis, the polymer can be converted into a conductive carbon matrix where nitrogen atoms are incorporated into the graphitic lattice. This N-doping enhances the electrochemical performance of carbon materials by creating active sites and improving electronic conductivity, making them suitable for use as electrodes in supercapacitors and batteries.
Mentioned Compounds
N Propargylphthalimide in Medicinal and Biological Chemistry
Synthesis of Biologically Active Derivatives
The chemical structure of N-propargylphthalimide is exploited in synthetic schemes to produce compounds with potential therapeutic applications. The terminal alkyne of the propargyl group is particularly useful for reactions like the Mannich reaction and 1,3-dipolar cycloadditions, enabling the introduction of diverse functional groups and the creation of more complex molecular architectures. researchgate.netnih.gov
A series of N-(4-t-amino-2-butynyl) phthalimides has been synthesized from this compound. researchgate.netresearchgate.net This was achieved through the Mannich reaction, which involves reacting this compound with formaldehyde (B43269) and various cyclic amines. researchgate.netresearchgate.net The resulting compounds were evaluated for their ability to antagonize acetylcholine (B1216132) on isolated guinea pig ileal preparations. All the synthesized N-(4-t-amino-2-butynyl) phthalimide (B116566) derivatives demonstrated acetylcholine antagonistic activity. researchgate.netresearchgate.net These phthalimido compounds were found to possess both acetylcholine and oxotremorine (B1194727) antagonistic properties. researchgate.net
The same series of N-(4-t-amino-2-butynyl) phthalimides derived from this compound was also investigated for its ability to block the effects of oxotremorine, a potent muscarinic agonist, in mice. researchgate.netresearchgate.net The studies revealed that the phthalimido compounds, in contrast to some related oxyphthalimido derivatives, exhibited both oxotremorine and acetylcholine antagonistic activity. researchgate.netresearchgate.net This dual activity highlights the potential of this compound as a scaffold for developing centrally and peripherally active cholinergic antagonists.
This compound is a known supramolecular compound with demonstrated anti-inflammatory properties. biosynth.com It has been used as a precursor to synthesize more complex derivatives that exhibit significant anti-inflammatory effects in various models. nih.govresearchgate.net For instance, it can be used to create molecules containing two phthalimide units, which have been associated with increased anti-inflammatory activity. highfine.com
A key application of this compound in this area is in the synthesis of 1,2,3-triazole derivatives. nih.govresearchgate.net These compounds are formed via a 1,3-dipolar cycloaddition reaction between an N-(azido-alkyl)phthalimide and a terminal alkyne, such as this compound itself. nih.gov The resulting triazole-linked phthalimide derivatives have been tested for their ability to reduce inflammation in a carrageenan-induced paw edema model in mice. nih.govresearchgate.net
Several of these synthesized compounds exhibited significant anti-inflammatory activity. nih.gov For example, the compound 4-(N-Phthalimidomethyl)-1-(3-phthalimidopropyl)-1,2,3-triazole (designated as 5c in the study) reduced edema by 56.2%. nih.gov Another derivative, a carbohydrate-triazole-phthalimide conjugate (designated 3b), showed an even greater effect, decreasing the carrageenan-induced edema by 69%. nih.govresearchgate.net
Table 1: Anti-inflammatory Activity of this compound Derivatives in Carrageenan-Induced Edema Model
| Compound | Description | Edema Reduction (%) |
| 3a | Carbohydrate-Triazole-Phthalimide | 33.7% |
| 3b | Carbohydrate-Triazole-Phthalimide | 69.0% |
| 3c | Carbohydrate-Triazole-Phthalimide | 44.0% |
| 5a | Phthalimide-Triazole-Phthalimide | 17.0% |
| 5b | Phthalimide-Triazole-Phthalimide | 25.0% |
| 5c | Phthalimide-Triazole-Phthalimide | 56.2% |
Data sourced from scientific studies on Swiss white mice. The compounds were administered at a dose of 250 mg/kg. nih.gov
The therapeutic anti-inflammatory action of nonsteroidal anti-inflammatory drugs (NSAIDs) is often achieved through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov While derivatives of this compound have shown potent anti-inflammatory effects, detailed studies specifically quantifying their direct inhibitory activity on COX-1 and COX-2 isoforms are not extensively reported in the primary literature. nih.govresearchgate.net However, the broader class of N-substituted phenylphthalimide derivatives has been investigated for COX-inhibitory activity, suggesting a potential mechanism for the anti-inflammatory effects observed in phthalimide-based compounds. nih.gov The development of selective COX-2 inhibitors is a key area of research to create anti-inflammatory agents with fewer gastrointestinal side effects. nih.govmdpi.com
The phthalimide structure is a key component in compounds known for their immunomodulatory and antiproliferative effects, such as thalidomide (B1683933). nih.govnih.gov this compound serves as a starting material for creating novel compounds with these properties. highfine.com For example, bis(phthalimide)-1,2,3-triazole derivatives can be synthesized using this compound as a raw material. highfine.com Molecules that contain two phthalimide units have been noted to have increased anti-inflammatory and anti-TNF-α activity, which is a crucial aspect of immunomodulation. highfine.com
While numerous studies report on the antiproliferative activities of various heterocyclic compounds, specific data on derivatives synthesized directly from this compound are emerging. rsc.orgrsc.org The general class of N-substituted isoindole-1,3-diones, which includes this compound, has been identified as having anti-cancer properties and acting as inhibitors of tumor necrosis factor-alpha (TNF-α). highfine.com The ability to modulate immune responses is a significant area of investigation for derivatives of various chemical classes. nih.govnih.govaccscience.commdpi.com
Anticancer and Anti-TNF-α Activity.highfine.combrieflands.comnih.gov
N-substituted isoindole-1,3-dione compounds, derived from this compound, have demonstrated notable anticancer properties and function as inhibitors of tumor necrosis factor-alpha (TNF-α). highfine.com TNF-α is a cytokine involved in systemic inflammation and the acute phase response, and its inhibition can be a crucial therapeutic strategy in certain cancers. brieflands.commdpi.com Research has shown that molecules containing two phthalimide units exhibit increased anti-inflammatory and anti-TNF-α activity. highfine.com The structure-activity relationship can be further fine-tuned by modifying the shape and length of the spacer connecting the phthalimide units. highfine.com Preclinical studies have indicated that TNF-α can have a direct cytotoxic effect on some tumor cell lines and can also enhance the efficacy of certain chemotherapy drugs. nih.gov
Antiviral Activity.mdpi.comekb.egresearchgate.netacademicjournals.orgfrontiersin.org
The structural framework of this compound is instrumental in the synthesis of various heterocyclic compounds with potential antiviral applications. mdpi.comekb.eg The development of novel antiviral agents is a critical area of research due to the challenges posed by viral infections. researchgate.net Phytochemicals, including those with structures that can be synthetically mimicked or modified using building blocks like this compound, have been shown to interfere with viral replication and activate the host's immune response. academicjournals.org The versatility of the propargyl group allows for its participation in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to create complex triazole-containing molecules, including nucleoside analogs with potential antiviral effects. nih.gov Some of these derivatives have shown modest inhibitory activity against viruses like cytomegalovirus. nih.gov
Precursors for Boron Neutron Capture Therapy (BNCT) Drugs.nih.govthno.orgmdpi.comnih.govamegroups.org
Boron Neutron Capture Therapy (BNCT) is a targeted radiation therapy that requires the selective accumulation of boron-10 (B1234237) (¹⁰B) in tumor cells. mdpi.comnih.gov Upon irradiation with thermal neutrons, the ¹⁰B atoms capture these neutrons and undergo a nuclear fission reaction, releasing high-energy alpha particles and lithium-7 (B1249544) nuclei that can selectively destroy cancer cells. amegroups.org The development of effective boron delivery agents is crucial for the success of BNCT. nih.govamegroups.org this compound can serve as a precursor for synthesizing more complex molecules designed to carry boron to tumor tissues. thno.org The goal is to develop boronated compounds with high tumor-to-normal tissue uptake ratios, ensuring the targeted destruction of cancer cells while sparing healthy tissues. amegroups.org
Derivatives with Analgesic, Anticonvulsant, and Antimicrobial Properties.nih.govnih.govmdpi.comsci-hub.sersc.orgajol.infoekb.eg
The phthalimide scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have been explored for a wide range of therapeutic applications. Novel hybrid molecules derived from structures related to this compound have shown promising anticonvulsant and analgesic activities in preclinical models. nih.gov These compounds often target ion channels or receptors in the central nervous system. nih.govmdpi.com Furthermore, the incorporation of the phthalimide moiety into different molecular frameworks has led to the discovery of compounds with significant antimicrobial properties. nih.govrsc.orgajol.info For instance, certain pyrazole (B372694) derivatives and pyridazinone-based compounds have demonstrated potent activity against various bacterial and fungal strains. nih.govrsc.org The structural versatility of this compound allows for the synthesis of a diverse library of compounds to be screened for these biological activities. sci-hub.seekb.eg
Horseradish Derivatives with Anticancer Activity.highfine.com
"Horseradish" in this context refers to compounds containing the isothiocyanate (-N=C=S) functional group, which are known for their anticancer properties. highfine.com this compound can be used as a starting material to synthesize novel isothiocyanate derivatives. These synthetic analogs have shown good anticancer activity against various cancer cell lines, including those of cervical, lung, and breast cancer. highfine.com
Dihydromyricetin (B1665482) Derivatives for Anticancer Research.highfine.comnih.govnih.gov
Dihydromyricetin (DHM), a natural flavonoid, has demonstrated various biological activities, including anticancer effects. highfine.comnih.gov It has been shown to inhibit the proliferation and migration of cancer cells and induce apoptosis. nih.govnih.gov this compound can be utilized in the synthesis of dihydromyricetin derivatives, creating novel compounds that can serve as excellent lead structures for the development of new anticancer drugs. highfine.com
Triazolylinosine Derivatives.nih.gov
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a powerful tool in medicinal chemistry for creating complex molecules. This compound, with its terminal alkyne group, is an ideal reactant for this type of reaction. nih.gov It can be reacted with azido-functionalized nucleosides, such as 2-azidoinosine, to synthesize C-2 triazolylinosine derivatives. nih.gov These modified nucleosides are of interest for their potential biological activities, including antiviral and anticancer properties. nih.gov
Table of Research Findings
| Section | Key Finding |
|---|---|
| Anticancer and Anti-TNF-α Activity | N-substituted isoindole-1,3-diones act as TNF-α inhibitors. Molecules with two phthalimide units show increased activity. highfine.com |
| Antiviral Activity | C-2 triazolylinosine derivatives synthesized using this compound show modest inhibitory activity against cytomegalovirus. nih.gov |
| Precursors for BNCT Drugs | This compound is a precursor for synthesizing boron delivery agents for targeted cancer therapy. thno.orgamegroups.org |
| Analgesic, Anticonvulsant, and Antimicrobial Properties | Phthalimide-derived hybrid molecules exhibit promising anticonvulsant and analgesic effects. nih.gov Pyrazole and pyridazinone derivatives show antimicrobial activity. nih.govrsc.org |
| Horseradish Derivatives | Synthetic isothiocyanate derivatives from this compound show anticancer activity against cervical, lung, and breast cancer cell lines. highfine.com |
| Dihydromyricetin Derivatives | This compound is used to create dihydromyricetin derivatives as lead compounds for new anticancer drugs. highfine.com |
| Triazolylinosine Derivatives | this compound is used in CuAAC reactions to synthesize C-2 triazolylinosine derivatives with potential biological activity. nih.gov |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Tumor Necrosis Factor-alpha (TNF-α) |
| 2-Azidoinosine |
| C-2 Triazolylinosine |
| Dihydromyricetin |
Analogs of Opium Derivatives (e.g., Cotarnine)
The structural framework of this compound has been utilized in the synthesis of analogs of opium derivatives, such as cotarnine (B190853). nih.gov Cotarnine, an isoquinoline (B145761) alkaloid, is derived from the oxidative degradation of noscapine (B1679977), an alkaloid found in the opium poppy. nih.gov Researchers have explored the synthesis of cotarnine analogs with the aim of developing new therapeutic agents, particularly with antitumor properties. nih.gov
In one approach, this compound can be used as a starting material in multi-step synthetic pathways to create more complex molecules that mimic the structure of cotarnine. For instance, the propargyl group of this compound can undergo various chemical transformations, such as click reactions, to introduce other functional groups and build upon the phthalimide core. google.com While direct synthesis of cotarnine analogs from this compound is not the most common route, the chemical principles involving the propargyl group are relevant to the broader field of synthesizing complex heterocyclic compounds, including those related to opium alkaloids. researchgate.net The synthesis of cotarnine amino acid analogues, for example, has been achieved through a process that involves the degradation of noscapine to produce a cotarnine-like structure, which is then coupled with amino acids. nih.gov
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. spu.edu.sy this compound and its derivatives have been the subject of such studies to elucidate the key structural features required for their pharmacological effects. nih.govnih.gov
Influence of Substituents on Biological Activity
The biological activity of this compound derivatives can be significantly modulated by the introduction of various substituents onto the phthalimide ring or by modification of the propargyl group. rsc.orgmdpi.com These modifications can alter the compound's electronic properties, hydrophobicity, and steric profile, which in turn affects its interaction with biological targets. spu.edu.sy
For example, a study on phthalimide-benzenesulfonamide hybrids, synthesized from this compound, demonstrated that the nature of the substituents on the benzenesulfonamide (B165840) and the amine moieties had a profound impact on their α-glucosidase inhibitory activity. nih.gov The results indicated that a 4-phenylpiperazin derivative exhibited the strongest inhibition, highlighting the importance of specific substituent patterns for biological efficacy. nih.gov Similarly, in another study, the introduction of different cyclic amines to this compound derivatives influenced their antagonistic activity towards acetylcholine. researchgate.net
The table below summarizes the effect of different substituents on the α-glucosidase inhibitory activity of some phthalimide-benzenesulfonamide hybrids.
| Compound | Substituent on Benzenesulfonamide | Amine Moiety | α-Glucosidase IC50 (µM) |
| 4g | Phenyl | N,N-diphenylamine | Moderate Inhibition |
| 4h | 4-Methylphenyl | N,N-diphenylamine | Moderate Inhibition |
| 4i | Phenyl | 4-Benzylpiperidine | 11.2 |
| 4j | 4-Methylphenyl | 4-Benzylpiperidine | Moderate Inhibition |
| 4k | 4-Methoxyphenyl | 4-Benzylpiperidine | Inactive |
| 4m | Not specified | 4-Phenylpiperazine | 52.2 ± 0.1 |
| Data sourced from a study on phthalimide-benzenesulfonamide hybrids. nih.gov |
Chain Length and Branching Effects on Receptor Binding and Pharmacokinetics
The length and branching of the alkyl chain attached to the nitrogen of the phthalimide or modifications to the propargyl chain can have a significant impact on receptor binding and the pharmacokinetic properties of the resulting compounds. nih.govtutorchase.com These structural features can influence how a molecule fits into a receptor's binding pocket and its ability to cross biological membranes. tutorchase.comnih.gov
Studies on various classes of compounds have shown that an optimal chain length often exists for maximum biological activity. nih.govmdpi.com For instance, in a series of cannabimimetic indoles, the N-1 alkyl chain length was critical for high-affinity binding to cannabinoid receptors, with an optimal length of five carbons. nih.gov While this study was not on this compound derivatives directly, the principle that chain length affects receptor interaction is a general one in medicinal chemistry. nih.govmdpi.com
Similarly, the pharmacokinetic profile of a drug, including its absorption, distribution, metabolism, and excretion (ADME), can be tuned by altering chain length and branching. dovepress.com Increased chain length can enhance lipophilicity, which may improve membrane permeability but can also lead to increased binding to plasma proteins. spu.edu.sydovepress.com Branching can affect the molecule's shape and flexibility, influencing its interaction with metabolic enzymes and transporters. tutorchase.commdpi.com For example, studies on PEGylated nanoparticles have shown that both the length and density of the polyethylene (B3416737) glycol (PEG) chains affect the drug's circulation time in the bloodstream. dovepress.com
Pharmacological Mechanisms and Targets
The biological effects of this compound derivatives are mediated through their interaction with various pharmacological targets, including neurotransmitter systems and enzymes.
Interaction with Neurotransmitter Systems (e.g., Acetylcholine Receptors)
Derivatives of this compound have been shown to interact with neurotransmitter systems, particularly the cholinergic system. researchgate.net The cholinergic system, which utilizes acetylcholine as its primary neurotransmitter, is crucial for a wide range of physiological functions. nih.gov Nicotinic acetylcholine receptors (nAChRs) are a key component of this system and are involved in synaptic transmission in the central and peripheral nervous systems. sigmaaldrich.comelifesciences.org
Enzyme Inhibition (e.g., Cyclooxygenase, Adenylyl Cyclase)
This compound derivatives have also been investigated for their potential to inhibit various enzymes, which is a common mechanism of action for many therapeutic agents. nih.gov
Cyclooxygenase (COX) Inhibition: Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. asbmb.orgfrontiersin.org Inhibition of COX enzymes is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Some derivatives of this compound have been designed and evaluated as potential COX inhibitors. For instance, a series of N-[4-(t-amino-yl)-but-2-yn-1-yl] isoindoline-1,3-diones, which are structurally related to this compound, were synthesized and showed non-selective inhibitory activity against both COX-1 and COX-2 enzymes. researchgate.net This suggests that the phthalimide scaffold can be a starting point for developing new anti-inflammatory agents. researchgate.net The binding of these compounds to COX enzymes often involves interactions with key amino acid residues in the active site. researchgate.net
Adenylyl Cyclase (AC) Inhibition: Adenylyl cyclase (AC) is another important enzyme target. wikipedia.org AC catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular signaling pathways. wikipedia.orgmerckmillipore.com The activity of AC is regulated by G proteins. merckmillipore.complos.org While direct studies on the inhibition of adenylyl cyclase by this compound itself are not prominent, the broader class of compounds containing purine (B94841) or pyrimidine-like structures, which can be conceptually linked to the heterocyclic nature of the phthalimide group, have been explored as AC inhibitors. nih.gov For example, a quinazoline (B50416) compound was identified as a specific inhibitor of bacterial adenylyl cyclase toxins. nih.gov Furthermore, the cholinergic system, which can be modulated by this compound derivatives, is known to interact with adenylyl cyclase signaling pathways. frontiersin.org
Modulation of Inflammatory Pathways (e.g., TNF-α Inhibition)
The phthalimide functional group, a key component of this compound, is a well-established pharmacophore in the design of anti-inflammatory agents. This is exemplified by the notorious drug, thalidomide, which, despite its controversial past, has paved the way for the development of new immunomodulatory drugs. Research has shown that derivatives of phthalimide can exert anti-inflammatory effects through various mechanisms, including the inhibition of tumor necrosis factor-alpha (TNF-α). nih.govhighfine.com
TNF-α is a pro-inflammatory cytokine that plays a central role in initiating and perpetuating inflammatory responses. nih.gov Consequently, inhibiting its activity is a key therapeutic strategy for a range of inflammatory conditions. wikipedia.org N-substituted isoindole-1,3-dione compounds, the chemical class to which this compound belongs, have been identified as inhibitors of TNF-α. highfine.com
Studies have explored the synthesis of novel phthalimide derivatives with the aim of enhancing their anti-inflammatory and TNF-α inhibitory properties. For instance, hybrid molecules combining the phthalimide structure with other pharmacologically active groups have been designed. One such study detailed the creation of N-phenyl-phthalimide sulfonamides and amides. nih.gov Within this series, a particular compound, LASSBio 468, demonstrated significant potency in inhibiting neutrophil recruitment induced by lipopolysaccharides (LPS), a response known to be mediated by TNF-α. nih.gov This inhibitory action was directly correlated with a reduction in TNF-α levels, highlighting the potential of these phthalimide-based compounds to modulate this critical inflammatory pathway. nih.gov
Furthermore, research has indicated that molecules incorporating two phthalimide units can exhibit enhanced anti-inflammatory and anti-TNF-α activity. highfine.com The spacing and orientation of these units can be adjusted to optimize their biological effects. highfine.com This suggests that the N-propargyl group in this compound can serve as a versatile linker or a point of modification for creating more complex and potent anti-inflammatory agents.
| Compound Class | Key Findings | Reference |
| N-phenyl-phthalimide sulfonamides/amides | A derivative, LASSBio 468, potently inhibited LPS-induced neutrophil recruitment and was correlated with decreased TNF-α levels. | nih.gov |
| Bis(phthalimide) derivatives | Molecules containing two phthalimide units showed increased anti-inflammatory and anti-TNF-α activity. | highfine.com |
Drug Discovery and Development
The journey of a chemical entity from a mere laboratory curiosity to a potential therapeutic agent is a long and arduous one. This compound and its derivatives are situated within the early stages of this process, primarily in lead compound identification and preclinical evaluation.
Lead Compound Identification
A lead compound is a chemical entity that exhibits promising biological activity and serves as a starting point for the development of a new drug. nih.gov The phthalimide core, present in this compound, has been a fruitful source of lead compounds in the search for new anti-inflammatory drugs. The inherent biological activity of the phthalimide structure makes it an attractive scaffold for medicinal chemists. nih.govhighfine.com
This compound itself can be considered a valuable starting material or building block in the synthesis of more complex molecules with enhanced therapeutic properties. highfine.com Its propargyl group, with its terminal alkyne, is particularly amenable to a variety of chemical modifications, most notably "click chemistry" reactions like the 1,3-dipolar cycloaddition. This allows for the straightforward linkage of the phthalimide moiety to other molecular fragments, such as sugars or other heterocyclic systems, to generate a diverse library of compounds for biological screening. nih.govresearchgate.net The aim of these modifications is to improve potency, selectivity, and pharmacokinetic profiles of the lead compound.
Preclinical Evaluation of this compound Derivatives
Once a lead compound is identified, it and its synthesized derivatives undergo preclinical evaluation to assess their biological activity and safety in non-human models. For this compound derivatives, this has primarily involved in vivo studies to determine their anti-inflammatory potential.
A common preclinical model for inflammation is the carrageenan-induced paw edema test in rodents. This assay allows researchers to quantify the anti-inflammatory effects of a test compound. Several studies have utilized this model to evaluate novel phthalimide derivatives synthesized from this compound precursors.
For example, a series of new 1,2,3-triazole phthalimide derivatives were synthesized through a 1,3-dipolar cycloaddition reaction, a process that can utilize an N-propargyl starting material. nih.govresearchgate.net These compounds were then tested for their ability to reduce carrageenan-induced edema in mice. The results showed that these derivatives exhibited significant anti-inflammatory activity. nih.govresearchgate.net Specifically, compounds designated as 3b and 5c were found to decrease the induced edema by 69% and 56.2%, respectively, demonstrating their potent in vivo efficacy. researchgate.net
These preclinical findings are crucial for identifying promising drug candidates that warrant further investigation. The data gathered from such studies helps in establishing a structure-activity relationship, where the chemical structure of a compound is correlated with its biological activity, guiding the design of even more effective anti-inflammatory agents.
| Derivative Class | Preclinical Model | Key Findings | Reference |
| 1,2,3-Triazole Phthalimide Derivatives | Carrageenan-induced paw edema in mice | Compounds 3b and 5c significantly reduced edema by 69% and 56.2%, respectively. | researchgate.net |
| Phthalimide-Triazole-Phthalimide (PTP) Derivatives | Carrageenan-induced paw edema in mice | Exhibited significant anti-inflammatory activity. | nih.govresearchgate.net |
| Carbohydrate-Triazole-Phthalimide (CTP) Derivatives | Carrageenan-induced paw edema in mice | Exhibited significant anti-inflammatory activity. | nih.govresearchgate.net |
Advanced Characterization and Computational Studies
Spectroscopic Analysis
Spectroscopic analysis is fundamental to confirming the identity and structural features of N-Propargylphthalimide. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information about the compound's atomic connectivity, functional groups, and mass-to-charge ratio.
NMR spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum typically shows distinct signals corresponding to the aromatic protons of the phthalimide (B116566) group, the methylene (-CH₂) protons, and the terminal alkyne proton. In a deuterated chloroform (CDCl₃) solvent, the characteristic chemical shifts (δ) are observed around 7.8-7.9 ppm for the aromatic protons, a doublet at approximately 4.47 ppm for the methylene protons adjacent to the nitrogen, and a triplet at about 2.24 ppm for the acetylenic proton. The splitting patterns (e.g., doublet and triplet) arise from spin-spin coupling with adjacent protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different types of carbon atoms within the molecule. Key signals include those for the carbonyl carbons of the imide group, the aromatic carbons, the methylene carbon, and the two sp-hybridized carbons of the alkyne group. The carbonyl carbons are typically found significantly downfield, around 167.0 ppm. The aromatic carbons resonate in the 123.6 to 134.3 ppm range. The carbons of the propargyl group are observed at approximately 77.7 ppm and 71.6 ppm for the alkyne carbons, and around 27.0 ppm for the methylene carbon.
Interactive Data Table: NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.95-7.82 | Multiplet | 2 aromatic H | |
| ¹H | 7.81-7.68 | Multiplet | 2 aromatic H | |
| ¹H | 4.47 | Doublet | 2.5 | -NCH₂- |
| ¹H | 2.24 | Triplet | 2.5 | -C≡CH |
| ¹³C | 167.0 | C=O | ||
| ¹³C | 134.3 | Aromatic C | ||
| ¹³C | 132.1 | Aromatic C | ||
| ¹³C | 123.6 | Aromatic C | ||
| ¹³C | 77.7 | -C ≡CH | ||
| ¹³C | 71.6 | -C≡C H | ||
| ¹³C | 27.0 | -NCH₂- |
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural motifs.
The most prominent features in the spectrum include:
Alkyne Group: A sharp, weak absorption band around 2100-2140 cm⁻¹ corresponding to the C≡C stretching vibration of the monosubstituted alkyne. A strong, sharp peak is also observed at approximately 3300 cm⁻¹ due to the stretching vibration of the terminal acetylenic C-H bond.
Imide Group: Two strong absorption bands are characteristic of the cyclic imide structure. These correspond to the symmetric and asymmetric stretching vibrations of the carbonyl (C=O) groups and typically appear around 1775 cm⁻¹ and 1700 cm⁻¹.
Aromatic Ring: C-H stretching vibrations for the aromatic ring are observed as a group of weaker bands just above 3000 cm⁻¹. C=C stretching vibrations within the aromatic ring appear in the 1600-1450 cm⁻¹ region.
Interactive Data Table: Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3300 | Terminal Alkyne | C-H Stretch |
| >3000 | Aromatic Ring | C-H Stretch |
| ~2120 | Alkyne | C≡C Stretch (weak) |
| ~1775 | Imide | C=O Asymmetric Stretch |
| ~1700 | Imide | C=O Symmetric Stretch |
| 1600-1450 | Aromatic Ring | C=C Stretch |
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, gas chromatography first separates the components of a mixture before they are introduced to the mass spectrometer. For a pure sample of this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. The molecular formula C₁₁H₇NO₂ gives a molecular weight of 185.18 g/mol , and the mass spectrum shows a prominent peak at m/z = 185 wvu.edu. Common fragmentation patterns for N-substituted phthalimides involve the cleavage of the N-substituent and characteristic fragmentation of the stable phthalimide ring, leading to significant fragment ions at m/z values such as 157 and 130.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₁₁H₇NO₂), the calculated theoretical exact mass is 185.0477 u. An experimental HRMS measurement would be expected to yield a value extremely close to this, confirming the elemental composition and ruling out other potential formulas with the same nominal mass.
Interactive Data Table: Mass Spectrometry Data for this compound
| Technique | Measurement | Value | Information Provided |
| GC-MS | Molecular Ion (M⁺) | m/z 185 | Molecular Weight |
| GC-MS | Major Fragments | m/z 157, 130 | Structural Fragmentation |
| HRMS | Calculated Exact Mass | 185.0477 u | Elemental Formula (C₁₁H₇NO₂) |
Chromatographic Techniques
Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of reactions involving this compound. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Thin-layer chromatography is a simple, rapid, and sensitive technique used to separate non-volatile mixtures. It is frequently employed to monitor reaction progress and identify compounds. In a typical normal-phase TLC setup, a silica gel plate serves as the polar stationary phase. The separation is achieved by developing the plate with a mobile phase, which is a solvent or a mixture of solvents.
For a moderately polar compound like this compound, a common mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. In a solvent system of hexane:ethyl acetate (3:1), an Rf value of approximately 0.27 has been reported for a related compound, indicating its moderate polarity and affinity for the silica stationary phase rsc.org. The Rf value is highly dependent on the exact conditions, including the precise solvent composition and the nature of the stationary phase wvu.eduresearchgate.netphenomenex.comchromatographyonline.com.
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. An inert gas carries the vaporized sample through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase.
The analysis of this compound by GC would typically utilize a capillary column with a mid-polarity stationary phase, such as a 5% phenyl methyl polysiloxane phase (e.g., DB-5 or HP-5ms) chromatographytoday.com. The use of temperature programming, where the column temperature is gradually increased during the analysis, is often employed to ensure efficient elution and good peak shape for compounds with a range of boiling points phenomenex.comchromatographyonline.comchromforum.org. This technique allows for the separation of this compound from starting materials, byproducts, and solvents, making it an excellent method for purity assessment.
X-ray Diffraction Studies
X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. When a crystalline solid is irradiated with X-rays, the atoms scatter the rays in a predictable pattern based on their arrangement. This diffraction pattern serves as a unique "fingerprint" of the crystalline solid's structure pharmaguideline.com.
For a compound like this compound, which is a solid at room temperature sigmaaldrich.com, Single-Crystal X-ray Diffraction (SCXRD) can be used to precisely determine its three-dimensional molecular structure, including bond lengths, bond angles, and the conformation of the molecule. The analysis also reveals how the molecules pack together in the crystal lattice, stabilized by intermolecular forces.
The crystallographic data obtained includes the unit cell parameters (the dimensions a, b, c, and angles α, β, γ of the repeating unit), the crystal system (e.g., monoclinic, triclinic), and the space group, which describes the symmetry elements of the crystal. Studies on similar N-substituted phthalimide derivatives have shown that the phthalimide moiety is typically planar, with the substituent group adopting a specific orientation relative to this plane researchgate.net. Intermolecular interactions, such as weak C–H···O hydrogen bonds, often play a significant role in the crystal packing researchgate.net.
While specific published crystallographic data for this compound was not identified, the following table provides an example of the crystallographic parameters that would be determined from an SCXRD experiment, based on data for a related compound, 2-(2,4-dichlorophenyl)isoindoline-1,3-dione, to illustrate the type of information obtained researchgate.net.
| Crystallographic Parameter | Illustrative Value (for a related N-substituted phthalimide) |
|---|---|
| Chemical Formula | C₁₄H₇Cl₂NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.7133(9) |
| b (Å) | 13.4328(9) |
| c (Å) | 7.2603(5) |
| α (°) | 90 |
| β (°) | 93.210(2) |
| γ (°) | 90 |
| Volume (ų) | 1238.1(2) |
Note: Data is for 2-(2,4-dichlorophenyl)isoindoline-1,3-dione and is presented for illustrative purposes only researchgate.net.
Computational Chemistry and Theoretical Modeling
Computational chemistry utilizes theoretical principles to calculate and predict the properties of molecules. Techniques like Density Functional Theory (DFT) allow for the detailed investigation of molecular structure, reactivity, and reaction mechanisms, providing insights that complement experimental findings.
Theoretical modeling is a powerful tool for elucidating complex reaction mechanisms. Rhodium-catalyzed reactions are of significant interest in organic synthesis, and computational studies can map the energy landscape of a catalytic cycle.
A relevant example is the rhodium(III)-catalyzed synthesis of N-substituted phthalimides from benzoic acids and isocyanates researchgate.net. This cascade reaction proceeds via an initial ortho C-H bond activation of the benzoic acid by the rhodium catalyst. This is followed by the insertion of the isocyanate, amidation, and subsequent intramolecular cyclization to form the phthalimide ring, releasing water as the only byproduct researchgate.net. Computational studies of such mechanisms can calculate the activation energies for each step (e.g., C-H activation, migratory insertion, reductive elimination), identify the rate-determining step, and clarify the structure of key intermediates and transition states.
Another area of investigation involves reactions where the phthalimide group acts as a protecting or directing group. In rhodium-catalyzed C-H functionalization by donor/acceptor carbenes, the N-phthalimido group can protect a primary amine semanticscholar.org. Its electron-withdrawing nature inductively influences the reactivity of nearby C-H bonds, while its steric bulk can direct the carbene insertion to more accessible sites, thereby controlling the regioselectivity and stereoselectivity of the reaction semanticscholar.org.
Computational methods, particularly DFT, are widely used to explore and analyze molecular structures. For this compound, a computational analysis would begin with geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, various geometric and electronic properties can be calculated.
Studies on structurally similar molecules like N-hydroxymethyl phthalimide and N-(3-bromopropyl)phthalimide provide a template for the expected findings actascientific.comscinito.ai. The phthalimide ring system would be confirmed to be nearly planar. The calculations would yield precise bond lengths, bond angles, and dihedral angles, offering a more detailed picture than can be inferred from standard 2D representations actascientific.com.
Electronic properties derived from these calculations include:
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity actascientific.com.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the carbonyl oxygens would be expected to be the most electron-rich sites, while the protons on the aromatic ring and propargyl group would be electron-poor actascientific.com.
The following table presents plausible, theoretically-derived bond parameters for this compound, based on DFT calculations performed on similar structures actascientific.com.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length (Å) | C=O (Carbonyl) | ~1.21 Å |
| N-C (Imide) | ~1.40 Å | |
| C≡C (Alkyne) | ~1.21 Å | |
| C-C (Aromatic) | ~1.39 Å | |
| Bond Angle (°) | C-N-C (Imide) | ~111° |
| N-C-C (Propargyl) | ~110° | |
| C-C≡C (Alkyne) | ~178° |
Binding Site Predictions and Docking Studies
Computational methods such as binding site prediction and molecular docking are instrumental in elucidating the potential biological targets of a compound and its interaction dynamics at a molecular level. While a comprehensive literature search did not yield specific binding site prediction or docking studies for this compound, the application of these techniques to structurally related compounds and potential target classes can provide valuable insights.
Phthalimide derivatives have been the subject of numerous docking studies to explore their interactions with various biological targets. For instance, different phthalimide analogs have been docked against DNA, the GABA-A receptor, and various enzymes to rationalize their biological activities, which include antimicrobial, antiepileptic, and anticancer effects. These studies help in understanding the structure-activity relationships and in the design of more potent derivatives.
Given the presence of the N-propargyl group, a structural motif found in several monoamine oxidase (MAO) inhibitors, it is plausible that this compound could interact with MAO-A or MAO-B. MAO inhibitors are a class of drugs used in the treatment of depression and Parkinson's disease. Molecular docking studies are frequently employed to investigate the binding of inhibitors to the active site of MAO enzymes. These studies typically involve docking the small molecule into the crystal structure of the enzyme to predict the binding conformation, affinity, and key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The elucidation of the X-ray crystallographic structure of MAO-B, for example, has paved the way for such molecular modeling investigations.
The general workflow for such a study would involve:
Protein Preparation: Obtaining the 3D crystal structure of the target protein (e.g., MAO-B) from a repository like the Protein Data Bank (PDB).
Ligand Preparation: Generating the 3D structure of this compound and optimizing its geometry.
Active Site Prediction: Identifying the potential binding pocket on the target protein, often guided by the location of a co-crystallized native ligand or through computational prediction algorithms.
Molecular Docking: Using software like AutoDock to place the ligand into the defined active site of the protein and score the different binding poses based on predicted binding energy.
Analysis: Visualizing the top-ranked poses to analyze the specific interactions between the ligand and the amino acid residues of the protein's active site.
Without specific experimental or computational data for this compound, any potential interactions with biological targets like MAO remain speculative. Future research employing these computational techniques is necessary to predict and validate its potential binding partners and mechanism of action.
Prediction of Physicochemical Properties (e.g., Log P)
The physicochemical properties of a compound are crucial in determining its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). One of the most important parameters is the partition coefficient (Log P), which describes the lipophilicity of a compound. While experimental data for this compound is limited, computational methods can provide reliable predictions for these properties.
The predicted octanol-water partition coefficient (XLogP3) for this compound is 1.4. nih.gov This value suggests that the compound has a moderate degree of lipophilicity.
| Property | Predicted Value | Method |
|---|---|---|
| Log P (Octanol/Water Partition Coefficient) | 1.4 | XLogP3 |
Conclusion and Future Perspectives in N Propargylphthalimide Research
Summary of Key Findings and Advancements
N-Propargylphthalimide has been firmly established as a valuable and versatile building block in organic synthesis. Its straightforward preparation and the high reactivity of its terminal alkyne group have enabled the construction of a diverse array of complex molecules. Key advancements have been centered around its use in click chemistry, particularly in the synthesis of 1,2,3-triazole-containing compounds, and in various palladium-catalyzed coupling reactions. These synthetic methodologies have provided access to novel derivatives with promising biological activities, including enzyme inhibition, and potential anticancer and antimicrobial properties.
Identification of Remaining Research Gaps and Challenges
Despite the extensive use of this compound as a synthetic intermediate, a significant research gap exists in the direct evaluation of its own biological and pharmacological profile. Most studies focus on the activities of its more complex derivatives, leaving the intrinsic properties of the parent molecule underexplored. A systematic investigation into the direct enzyme inhibitory, anticancer, and antimicrobial effects of this compound could provide valuable insights and potentially uncover new applications. Furthermore, while its utility in synthesis is well-documented, optimizing reaction conditions for greener and more sustainable synthetic routes remains an ongoing challenge.
Potential for Translational Research and Industrial Applications
The potential for this compound in translational research lies primarily in its role as a precursor in drug discovery and development pipelines. arxiv.orgscielo.br Its ability to be readily incorporated into a variety of molecular scaffolds makes it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening. In terms of industrial applications, this compound serves as a key intermediate in the synthesis of specialty chemicals and functional materials. For example, it can be used in the preparation of corrosion inhibitors and as a monomer in the synthesis of high-performance polymers. als.net The scalability of its synthesis suggests that it could be produced on a larger scale for these applications.
Emerging Interdisciplinary Research Areas
This compound is finding increasing use in emerging interdisciplinary research areas, particularly in materials science and polymer chemistry. symeres.com The terminal alkyne group is ideal for surface functionalization of materials and for the synthesis of novel polymers through polymerization reactions. Its application in the development of dendrimers and other complex macromolecular architectures is an area of active research. thieme-connect.com Furthermore, its use in the creation of functionalized nanoparticles and smart materials holds considerable promise for applications in electronics, sensing, and biomedicine. The convergence of organic synthesis, polymer science, and nanotechnology, with this compound as a key molecular component, is expected to lead to significant scientific and technological advancements in the future.
Q & A
Q. How can researchers mitigate bias in interpreting contradictory biological activity data?
- Methodology: Apply blind analysis (separate synthesis and assay teams), use orthogonal assays (e.g., SPR and ITC for binding studies), and disclose all raw datasets in public repositories (e.g., Zenodo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
